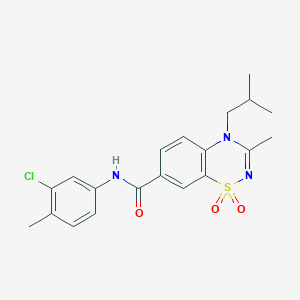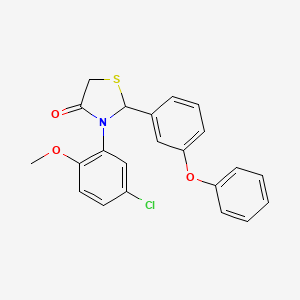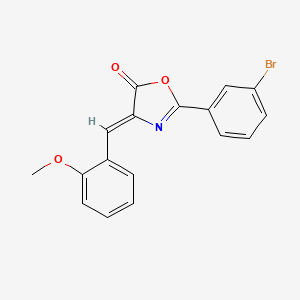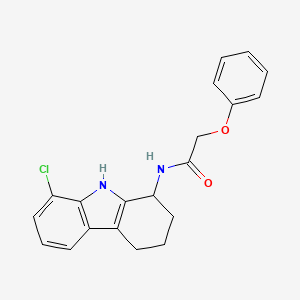
N-(3-chloro-4-methylphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methylphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a synthetic compound known for its applications in plant defense mechanisms. It is a derivative of benzothiadiazine and is recognized for its ability to induce systemic acquired resistance in plants, making it a valuable tool in agricultural biotechnology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves the reaction of 3-chloro-4-methylphenylamine with isobutyl isocyanate to form the corresponding urea derivative This intermediate is then cyclized with sulfur and a suitable oxidizing agent to yield the benzothiadiazine ring system
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the benzothiadiazine ring system.
Substitution: Halogen substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different biological activities and applications.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other benzothiadiazine derivatives.
Biology: Studied for its role in inducing systemic acquired resistance in plants.
Industry: Used in agricultural biotechnology to enhance plant resistance to pathogens.
Mechanism of Action
The compound exerts its effects by inducing systemic acquired resistance in plants. This involves the activation of plant defense genes and the production of defense-related proteins. The molecular targets include various receptors and signaling pathways that are part of the plant’s immune system.
Comparison with Similar Compounds
Similar Compounds
Tiadinil: Another benzothiadiazine derivative known for its plant defense-inducing properties.
Probenazole: A benzisothiazole derivative with similar applications in plant defense.
Uniqueness
N-(3-chloro-4-methylphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is unique due to its specific chemical structure, which allows it to effectively induce systemic acquired resistance without being directly toxic to pathogens. This makes it a valuable tool in sustainable agriculture.
Properties
Molecular Formula |
C20H22ClN3O3S |
|---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-3-methyl-4-(2-methylpropyl)-1,1-dioxo-1λ6,2,4-benzothiadiazine-7-carboxamide |
InChI |
InChI=1S/C20H22ClN3O3S/c1-12(2)11-24-14(4)23-28(26,27)19-9-15(6-8-18(19)24)20(25)22-16-7-5-13(3)17(21)10-16/h5-10,12H,11H2,1-4H3,(H,22,25) |
InChI Key |
WQVGZECYGZUPLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)N(C(=NS3(=O)=O)C)CC(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-bis(2-methoxyethyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11220509.png)

![dimethyl 5-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}benzene-1,3-dicarboxylate](/img/structure/B11220522.png)
![Ethyl 4-[7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B11220533.png)
![Dimethyl 1-(3,4-dimethoxybenzyl)-4-[2-(propan-2-yloxy)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11220536.png)
![2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11220538.png)
![1-{2-[(2,5-difluorophenyl)amino]-2-oxoethyl}-N,N-diethyl-2-oxo-1,2-dihydroquinoline-4-carboxamide](/img/structure/B11220543.png)
![4-(4-benzylpiperazin-1-yl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11220545.png)

![5(4H)-oxazolone, 2-(4-bromophenyl)-4-[(4-chlorophenyl)methylene]-, (4Z)-](/img/structure/B11220552.png)
![7-[4-(Difluoromethoxy)phenyl]-5-(3-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11220556.png)
![N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11220564.png)
![benzo[d][1,3]dioxol-5-yl(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B11220566.png)

